molecular formula C16H22N2O3 B064031 1-Boc-4-(2-formylphenyl)piperazine CAS No. 174855-57-3

1-Boc-4-(2-formylphenyl)piperazine

Cat. No.: B064031
CAS No.: 174855-57-3
M. Wt: 290.36 g/mol
InChI Key: FGJACYJASSSXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-formylphenyl)piperazine, also known as 1-tert-Butoxycarbonyl-4-(2-formylphenyl)piperazine, is a chemical compound with the molecular formula C16H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound, and features a formyl group attached to a phenyl ring, which is further connected to a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

1-Boc-4-(2-formylphenyl)piperazine is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Applied in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-(2-formylphenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine, followed by formylation. A common synthetic route includes:

    Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

    Formylation: The protected piperazine is then subjected to a formylation reaction using a formylating agent like paraformaldehyde or formic acid in the presence of a catalyst such as acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-formylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products

    Oxidation: 1-Boc-4-(2-carboxyphenyl)piperazine.

    Reduction: 1-Boc-4-(2-hydroxymethylphenyl)piperazine.

    Substitution: 4-(2-formylphenyl)piperazine (after Boc removal).

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-formylphenyl)piperazine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The formyl group can interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

1-Boc-4-(2-formylphenyl)piperazine can be compared with other piperazine derivatives, such as:

    1-Boc-4-(2-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a formyl group, leading to different reactivity and applications.

    1-Boc-4-(2-nitrophenyl)piperazine: Contains a nitro group, which can undergo reduction to form amines, offering different synthetic pathways.

    1-Boc-4-(2-methylphenyl)piperazine: Features a methyl group, affecting its steric and electronic properties compared to the formyl derivative.

The uniqueness of this compound lies in its formyl group, which provides distinct reactivity and potential for further functionalization in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJACYJASSSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424614
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174855-57-3
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(2-formylphenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluorobenzaldehyde (Aldrich) (1 g, 8.1 mmol) in DMF (14 mL) was added 1-Boc-piperazine (Lancaster) (2.3 g, 12 mmol). The resulting solution was treated with copper (Aldrich Chemical Company) (50 mg, 0.8 mmol) and K2CO3 (Aldrich) (5.1 g, 37 mmol). The suspension was heated in a sealed tube at 150° C. for 18 h. After cooling to RT, the reaction mixture was partitioned between EtOAc and brine. The aqueous layer was extracted twice with EtOAc and the combined EtOAc layers were washed with water, dried over Na2SO4, filtered and concentrated in vacuo. The crude compound was purified on a Biotage 40 M column (12% EtOAc in hexanes) to give tert-butyl 4-(2-formylphenyl)piperazinecarboxylate (0.66 g) as a yellow oil. MS m/z: 291 (M+H). Calc'd for C16H22N2O3: 290.36.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
50 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 1 g (8 mmol) of 2-fluorobenzaldehyde in 14 mL of DMF was added 2.25 g (12.1 mmol) of t-butyl 1-piperazinecarboxylate. The resulting solution was treated with 50 mg (0.8 mmol) of copper powder and 5.1 g (36.3 mmol) of ground K2CO3 and the suspension was heated to 150° C. in a sealed tube. After 18 h, the reaction was cooled and the contents of the tube were partitioned between water and EtOAc. The aqueous layer was reextracted with EtOAc and the organic layers were combined. The organic layer was washed with water, brine and dried. The filtrate was concentrated and the residue was chromatographed on a flash column with 12% EtOAc-Hexane to furnish 1.15 g (49%) of 1-t-butoxycarbonyl-4-(2-formylphenyl)-piperazine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
50 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 5
1-Boc-4-(2-formylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-Boc-4-(2-formylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.